molecular formula C22H20FN3O3 B509314 2-fluoro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide CAS No. 674337-14-5

2-fluoro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide

Cat. No.: B509314
CAS No.: 674337-14-5
M. Wt: 393.4g/mol
InChI Key: XGVXTZGBRKMBCU-UHFFFAOYSA-N
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Description

2-fluoro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-fluorobenzoyl chloride: This is achieved by reacting 2-fluorobenzoic acid with thionyl chloride under reflux conditions.

    Formation of 4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]aniline: This intermediate is synthesized by reacting 4-nitroaniline with 2-furancarboxaldehyde in the presence of a reducing agent such as sodium borohydride.

    Coupling Reaction: The final step involves the coupling of 2-fluorobenzoyl chloride with 4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]aniline in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography. Additionally, large-scale production may require the use of continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group in intermediates can be reduced to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amino derivatives of the intermediate compounds.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorine atom and the furan ring enhances its binding affinity and specificity. The piperazine ring may also contribute to its ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxo-1-(phenylsulfonyl)ethyl}benzamide
  • 4-(2-cyanopropan-2-ylamino)-2-fluoro-N-methylbenzamide

Uniqueness

2-fluoro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide is unique due to the combination of its fluorine atom, furan ring, and piperazine ring. This combination imparts distinct chemical properties, such as increased stability and enhanced binding affinity, making it a valuable compound for various applications.

Properties

CAS No.

674337-14-5

Molecular Formula

C22H20FN3O3

Molecular Weight

393.4g/mol

IUPAC Name

2-fluoro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C22H20FN3O3/c23-19-5-2-1-4-18(19)21(27)24-16-7-9-17(10-8-16)25-11-13-26(14-12-25)22(28)20-6-3-15-29-20/h1-10,15H,11-14H2,(H,24,27)

InChI Key

XGVXTZGBRKMBCU-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CO4

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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